1,9-dioxaspiro[5.5]undecane-2-carboxylic acid
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Overview
Description
1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid is a compound characterized by its unique spirocyclic structure, which includes two oxygen atoms in a dioxaspiro configuration. This compound is typically a white to pale yellow solid, soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dioxaspiro[5.5]undecane-2-carboxylic acid involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate diols with carboxylic acid derivatives under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research explores its potential as a building block for pharmaceuticals and drug delivery systems.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 1,9-dioxaspiro[5.5]undecane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Similar spirocyclic structure but with different functional groups.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with variations in the ring size and oxygen positioning.
1,3-Dioxane derivatives: Compounds with similar dioxane rings but different substituents.
Uniqueness
1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
1862642-53-2 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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